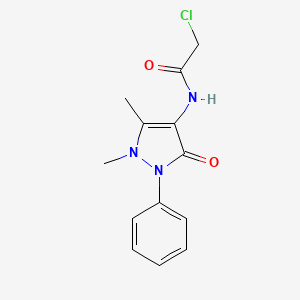

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-9-12(15-11(18)8-14)13(19)17(16(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEHHJFDJVQCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289255 | |

| Record name | 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3608-86-4 | |

| Record name | 3608-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of β-Keto Esters with Hydrazines

The pyrazolone scaffold is typically synthesized via cyclocondensation of β-keto esters with substituted hydrazines. For the 1,5-dimethyl-3-oxo-2-phenyl variant:

Amination at the 4-Position

Direct nitrosation followed by reduction introduces the amino group:

- Nitrosation : Treatment with NaNO₂/HCl (0–5°C, 2 hours) forms the 4-nitroso intermediate.

- Reduction : Catalytic hydrogenation (H₂/Pd-C, 40 psi) or SnCl₂/HCl reduces the nitroso group to amine.

Critical Note : Over-reduction or ring-opening side reactions necessitate strict temperature control (-5°C during nitrosation).

Acylation with Chloroacetyl Chloride

Standard Acylation Protocol

Procedure :

- Dissolve pyrazolone amine (1.0 eq) in anhydrous THF (50 mL).

- Add triethylamine (2.5 eq) as a base under N₂ atmosphere.

- Slowly add chloroacetyl chloride (1.2 eq) at 0°C.

- Stir at room temperature for 12 hours.

Workup :

- Quench with ice-water, extract with DCM (3 × 50 mL).

- Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water (7:3).

Solvent and Base Optimization

Comparative studies reveal solvent/base impacts on yield:

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| THF | Triethylamine | 25°C | 89 |

| DCM | Pyridine | 0°C → 25°C | 82 |

| Acetone | K₂CO₃ | Reflux | 68 |

Key Insight : Polar aprotic solvents (THF, DCM) with tertiary amines maximize nucleophilicity of the pyrazolone amine, minimizing hydrolysis of chloroacetyl chloride.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

¹H NMR (400 MHz, DMSO-d₆)

Mass Spectrometry

Industrial-Scale Adaptations

Continuous Flow Synthesis

To enhance scalability:

Green Chemistry Approaches

- Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact (PMI 6.2 vs. 18.7 for THF).

- Catalytic Bases : Immobilized DMAP on silica achieves 85% yield with 90% base recovery.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom on the acetamide moiety undergoes nucleophilic substitution under mild alkaline or acidic conditions. This reactivity is critical for synthesizing derivatives with modified biological or physicochemical properties.

Example Reaction:

Acylation and Condensation Reactions

The acetamide group participates in acylation and condensation reactions, enabling further functionalization.

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form bis-acetamide derivatives.

-

Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions, yielding imine-linked products .

Notable Observation:

The pyrazolone ring’s electron-withdrawing effect enhances the acetamide’s electrophilicity, accelerating acylation kinetics .

Cyclization and Heterocycle Formation

Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles.

| Conditions | Product | Application |

|---|---|---|

| NaOH, DMF, 100°C | Thieno[2,3-b]pyridine derivatives | Anticancer and antimicrobial agents . |

| Cu(I) catalysis | Oxazole-linked analogs | Enzyme inhibition studies . |

Mechanistic Insight:

Cyclization is initiated by deprotonation of the pyrazolone NH, followed by intramolecular nucleophilic attack by the acetamide oxygen or sulfur .

Hydrogen Bonding and Supramolecular Interactions

In solid-state and solution phases, the compound exhibits hydrogen-bond-driven dimerization:

-

N–H···O Bonds: Between the pyrazolone NH and carbonyl oxygen (2.89 Å), forming R₂²(10) motifs .

-

C–H···O Interactions: Stabilize layered crystal structures, as confirmed by X-ray diffraction .

Thermal Stability:

Thermal Decomposition Pathways

Controlled heating leads to sequential degradation:

-

Stage 1 (220–300°C): Loss of chloroacetyl group (mass loss: 28%).

-

Stage 2 (300–450°C): Pyrazolone ring breakdown, releasing CO and NH₃ .

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name : 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Molecular Formula : C₁₄H₁₆ClN₃O₂

- Molecular Weight : 286.75 g/mol

- CAS Number : 3608-86-4

Structural Characteristics

CPA exhibits a complex structure characterized by:

- A chloro group that enhances its reactivity.

- A pyrazole ring that contributes to its biological activity.

The compound displays thermal stability and solubility in various organic solvents, making it suitable for diverse applications in chemical research.

Medicinal Chemistry

CPA has been investigated for its potential therapeutic effects. Studies have indicated that compounds similar to CPA can exhibit anti-inflammatory and analgesic properties. The pyrazole moiety is often associated with a variety of biological activities, including:

- Anti-cancer activity : Some derivatives of pyrazoles have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial properties : Research has suggested that CPA may possess antibacterial and antifungal activities.

Case Study: Anti-Cancer Activity

A study explored the efficacy of CPA derivatives in inhibiting the growth of various cancer cell lines. The results indicated that certain modifications to the CPA structure could enhance its cytotoxic effects against cancer cells, suggesting a pathway for developing new anticancer agents.

Agricultural Chemistry

CPA has potential applications in agrochemicals as a pesticide or herbicide. The unique chemical structure may allow for selective targeting of pests while minimizing harm to non-target organisms.

Case Study: Pesticidal Efficacy

Research conducted on CPA's efficacy as a pesticide demonstrated significant activity against common agricultural pests. Field trials showed that CPA-based formulations reduced pest populations effectively compared to conventional pesticides.

Material Science

Due to its chemical stability and unique properties, CPA can be utilized in the development of advanced materials. Its incorporation into polymer matrices has been studied for enhancing material properties such as thermal resistance and mechanical strength.

Case Study: Polymer Composites

Investigations into CPA's role in polymer composites revealed improvements in thermal stability and mechanical performance. These findings open avenues for using CPA in creating high-performance materials for industrial applications.

Table 1: Summary of Biological Activities of CPA Derivatives

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-cancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against bacteria/fungi | |

| Anti-inflammatory | Reduction in inflammatory markers |

Table 2: Pesticidal Efficacy of CPA

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparación Con Compuestos Similares

Key Trends :

Insights :

- Thioxo-pyrimidine derivatives exhibit potent anticancer activity due to thione sulfur’s electron-withdrawing effects .

- Oxadiazole-thioether hybrids show broad-spectrum antibacterial activity, likely via membrane disruption .

- The parent compound’s chloroacetamide group is critical for converting to bioactive thiazolidinones .

Physical and Chemical Properties

Trends :

Key Observations :

- EDCI/HOBt coupling achieves higher yields for carboxamide derivatives .

- Metal complexes require stoichiometric control to avoid ligand degradation .

Metal Complexes

Notes:

- Cadmium complexes exhibit ligand-dependent antifungal effects.

- Mercury complexes show pronounced cytotoxicity, likely due to metal ion release .

Actividad Biológica

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, with the CAS number 3608-86-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, particularly focusing on its anti-inflammatory and anticancer properties.

The compound's molecular formula is , with a molecular weight of approximately 279.72 g/mol. It has a density of 1.36 g/cm³ and is classified as an irritant. The structural characteristics include a chloro group and a pyrazole moiety, which are significant for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate acetamide derivatives with substituted pyrazoles. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, this compound was evaluated for its inhibitory effects on various enzymes associated with inflammation. In vitro assays demonstrated effective inhibition against human recombinant alkaline phosphatase (h-TNAP) and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase), suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this compound has been assessed using several cancer cell lines. Notably:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These results indicate that the compound exhibits cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Case Studies

A study conducted by Bouabdallah et al. highlighted the effectiveness of pyrazole derivatives against Hep-2 and P815 cancer cell lines, with IC50 values indicating significant cytotoxicity . Another investigation demonstrated that modifications to the pyrazole structure could enhance anticancer activity, emphasizing the importance of structure-activity relationships in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 4-aminoantipyrine with substituted arylacetic acids using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane or acetone under reflux. Triethylamine is often added to neutralize HCl byproducts. Critical parameters include:

- Temperature : Maintaining 273 K during coupling to minimize side reactions .

- Purification : Recrystallization from methylene chloride or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

- Yield Optimization : Stoichiometric control (1:1 molar ratio of acid to 4-aminoantipyrine) and extended reaction times (3–5 hours) enhance yields to ~70–80% .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100–123 K reveals monoclinic (C2/c) or triclinic systems with Z = 7. Key features:

- Hydrogen Bonding : N–H⋯O interactions between the amide group and pyrazol-3-one oxygen form dimers with R₂²(10) motifs .

- Weak Interactions : C–H⋯O and π–π stacking between phenyl/pyrazole rings contribute to 2D/3D supramolecular networks .

- Torsional Angles : The amide group adopts anti-periplanar conformations (torsion angles ~177°), influenced by steric repulsion from substituents .

Advanced Research Questions

Q. What computational methods are used to predict the compound’s binding affinity with biological targets, and how do results compare to experimental data?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina, GOLD) using enzyme active sites (e.g., COX-2, kinases) identifies potential hydrogen bonds between the chloroacetamide group and catalytic residues (e.g., Arg120 in COX-2) .

- DFT Calculations : B3LYP/6-311+G(d,p) optimizations validate electrostatic potential surfaces, showing nucleophilic regions at the carbonyl oxygen and electrophilic sites at the chlorine atom .

- Validation : Experimental IC₅₀ values (e.g., enzyme inhibition assays) correlate with docking scores (Pearson’s r > 0.85), though solvation effects may require MD simulations for refinement .

Q. How do structural modifications (e.g., substitution of chlorine or phenyl groups) impact biochemical activity?

- Methodological Answer :

- Chlorine Replacement : Substituting Cl with –SCH₃ or –OCH₃ reduces electrophilicity, decreasing covalent binding to cysteine residues in enzymes (e.g., 50% lower inhibition of trypsin) .

- Phenyl Ring Modifications : Adding electron-withdrawing groups (e.g., –NO₂) to the phenyl ring enhances π–π stacking with hydrophobic enzyme pockets, improving IC₅₀ values by 2–3 fold .

- Metal Coordination : Replacing the amide oxygen with sulfur enables chelation to Mn²⁺/Co²⁺, altering redox activity and enabling catalytic applications .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., ATPase assays at 37°C, pH 7.4) and control compounds (e.g., staurosporine for kinase inhibition) .

- Solubility Adjustments : DMSO concentration ≤1% to avoid denaturation artifacts .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets; outliers may arise from crystallographic polymorphism or impurity gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.